6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(17)16-15-9/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBWXGZJQAPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3 Research Findings and Analysis
- The first synthetic route via amide intermediates and nucleophilic substitution generally provides higher yields (50–73%) compared to direct nucleophilic substitution and amidation (29–54%).
- The trifluoromethyl group enhances the compound’s lipophilicity and biological activity, making the precise control of substitution and hydroxylation steps critical for obtaining the desired pharmacological profile.
- Chlorination with POCl3 is a key step enabling further functionalization, and the reaction conditions (temperature, time) are optimized to maximize yield and purity.
- Purification and characterization typically involve NMR, IR spectroscopy, and melting point determination to confirm structure and purity.
4 Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | Ethyl 3,3,3-trifluoropyruvate |
| Key reagents | Hydrazine hydrate, POCl3, K2CrO4, H2SO4, EtOH, aryl amines/boronic acids |
| Solvents | Acetic acid, 1,4-dioxane, ethanol, DMSO |
| Reaction conditions | Reflux (varies 2–10 h), room temperature for oxidation |
| Yields | 36–93% depending on step and route |
| Purification methods | Recrystallization, chromatography |
| Characterization techniques | NMR, IR, melting point, mass spectrometry |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
-
Reduction: : The compound can undergo reduction reactions, particularly at the pyridazine ring, using reagents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral conditions.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl(_2), Br(_2)) in the presence of a Lewis acid catalyst
Biological Activity
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol is a heterocyclic organic compound characterized by a pyridazine ring with notable substitutions that enhance its biological activity. The trifluoromethyl group is particularly significant as it increases lipophilicity and can influence the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, summarizing its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H7F3N2O
- Molecular Weight : Approximately 240.18 g/mol
- Structural Features :
- Pyridazine ring
- Trifluoromethyl group at the 4-position
- Hydroxyl group at the 3-position
The biological activity of this compound is influenced by its ability to interact with various biological pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins and enzymes, which can lead to modulation of their activity.
Interaction Studies
Studies indicate that the compound may interact with key enzymes involved in metabolic processes. For instance, it has been shown to affect kinases associated with various diseases, including cancer and infectious diseases.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities:
- Antiparasitic Activity :
- Enzyme Inhibition :
- Cytotoxicity :
Table: Summary of Biological Activities
Synthesis Pathways
The synthesis of this compound can be achieved through several chemical methods, allowing for further modification to enhance pharmacological properties. Understanding these pathways is crucial for developing derivatives with improved efficacy or reduced toxicity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol derivatives. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating significant growth inhibition.
- Mechanism of Action : The compound appears to inhibit specific signaling pathways involved in cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability.
Table 1: Anticancer Activity Summary
| Cell Line Type | Cell Line Name | Growth Inhibition (%) |
|---|---|---|
| Leukemia | RPMI-8226 | >20 |
| Non-Small Cell Lung Cancer | A549 | >15 |
| Renal Cancer | A498 | >10 |
Case Study : A study reported that this compound exhibited potent cytotoxicity against human colon cancer HT-29 cell lines, indicating its potential as an effective anticancer agent .
Agrochemical Applications
The compound's derivatives are also being explored in the agrochemical sector. Trifluoromethylated compounds have been shown to possess herbicidal and fungicidal activities.
- Crop Protection : The trifluoromethyl group enhances the biological activity of these compounds, making them effective in protecting crops from pests and diseases .
Table 2: Agrochemical Applications Summary
| Application Type | Compound Name | Activity Type |
|---|---|---|
| Herbicide | Fluazifop-butyl | Weed Control |
| Fungicide | Various TFMP derivatives | Fungal Inhibition |
Antimicrobial Properties
Emerging research indicates that this compound may possess antimicrobial properties.
- Effectiveness Against Bacteria : In vitro studies have shown that derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus.
Table 3: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.5 µg/mL |
| Enterococcus faecalis | <1 µg/mL |
Materials Science
The unique structural features of this compound make it a candidate for developing advanced materials.
- Polymer Chemistry : Research is ongoing into the use of this compound as a building block for polymers with enhanced thermal and chemical resistance.
Comparison with Similar Compounds
Substituent Position on the Phenyl Ring
The position of the -CF₃ group on the phenyl ring critically influences electronic and steric properties:
- Meta-substitution (3-position) : Analogs like 6-[3-(trifluoromethyl)phenyl]pyridazin-3-ol () and 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one () exhibit reduced symmetry, which may alter binding affinity or solubility.
Impact : Para-substituted derivatives generally exhibit higher dipole moments compared to meta-substituted isomers, affecting solubility and crystallinity.
Heterocyclic Core Modifications
The pyridazine core can be replaced with other nitrogen-containing heterocycles:
- Pyrimidine : 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-ol () features two adjacent nitrogen atoms, increasing hydrogen-bonding capacity versus pyridazine.
Impact : Pyridazine derivatives balance aromaticity and polarity, making them versatile intermediates in synthesis.
Functional Group Variations
- Hydroxyl vs. Chloro: 6-Chloro-3-(3-(trifluoromethyl)phenyl)pyridazin-4-ol () replaces the hydroxyl group with chlorine, increasing molecular weight (274.63 g/mol vs.
- Ketone vs. Alcohol : 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one () contains a ketone group, which may stabilize the ring system but eliminate acidic -OH proton donation.
Impact : Hydroxyl groups improve water solubility and enable salt formation, whereas chloro substituents enhance lipophilicity.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous compounds.
Q & A
Q. What are the key synthetic routes for 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol?
The synthesis typically involves:
- Step 1 : Coupling of a trifluoromethyl-substituted aryl halide with a pyridazine precursor via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts and boronic acid derivatives. This step is critical for introducing the trifluoromethylphenyl group .
- Step 2 : Hydroxylation at the pyridazine 3-position using hydroxylamine derivatives or oxidative methods.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC . Methodological challenges include optimizing reaction temperatures (80–120°C) and solvent selection (e.g., DMF or THF) to minimize side reactions from the electron-withdrawing trifluoromethyl group.
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and assess purity. Discrepancies in peak splitting (e.g., aromatic protons) may indicate regiochemical impurities .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 269.06).
- Elemental Analysis : Confirmation of C, H, N, and F content within ±0.3% theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is critical for:
- Bond Length Analysis : Quantifying delocalization effects in the pyridazine ring (e.g., C-N bond lengths ~1.33 Å vs. typical 1.47 Å in non-conjugated systems) .
- Disorder Modeling : Addressing positional disorder in the trifluoromethyl group using SHELXL refinement, with occupancy factors refined to <10% for minor components .
- Hydrogen Bonding : Identifying intermolecular interactions (e.g., O–H···N between hydroxyl and pyridazine N) that influence crystal packing and stability .
Q. How to address discrepancies in spectroscopic data versus computational predictions?
- DFT Calculations : Compare experimental -NMR chemical shifts with B3LYP/6-311+G(d,p)-optimized structures. Deviations >0.5 ppm may indicate solvation effects or conformational flexibility .
- IR Frequency Mismatches : For C–F stretches (1050–1150 cm), discrepancies arise from anharmonicity not captured in harmonic approximations. Use scaled force fields for improved alignment .
Q. What strategies optimize the compound’s solubility for biological assays?
- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) at the pyridazine 6-position while preserving the trifluoromethylphenyl moiety’s bioactivity .
Q. How does the trifluoromethyl group influence biological target interactions?
- Lipophilicity Enhancement : LogP increases by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability : The C–F bond resists oxidative degradation, prolonging half-life in hepatic microsome assays (e.g., t > 120 min vs. 30 min for methyl analogs) .
Q. Methods for detecting decomposition products under varying conditions?
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (0.1 M HCl/NaOH). Monitor via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
